Cas no 1891567-59-1 (O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine)

O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine
- EN300-1783310
- O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine
- 1891567-59-1
-
- Inchi: 1S/C13H20N2O2/c14-17-8-5-12-1-3-13(4-2-12)11-15-6-9-16-10-7-15/h1-4H,5-11,14H2
- InChI Key: COYHJYJMWKOYAT-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC(CCON)=CC=2)CC1
Computed Properties
- Exact Mass: 236.152477885g/mol
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 47.7Ų
O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783310-0.05g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1783310-5g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1783310-2.5g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1783310-0.1g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1783310-10.0g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1783310-1.0g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1783310-1g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1783310-0.5g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1783310-5.0g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1783310-0.25g |
O-(2-{4-[(morpholin-4-yl)methyl]phenyl}ethyl)hydroxylamine |
1891567-59-1 | 0.25g |
$906.0 | 2023-09-19 |
O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine Related Literature
-
1. Book reviews
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine
Professional Introduction to Compound with CAS No. 1891567-59-1 and Product Name: O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine
The compound with the CAS number 1891567-59-1 and the product name O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a morpholine moiety and a hydroxylamine group in its structure suggests a multifaceted role in biological interactions, making it a subject of intense research interest.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel molecular entities that can modulate biological pathways effectively. The compound O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine stands out as a promising candidate due to its structural features. The morpholine ring, known for its ability to enhance solubility and bioavailability, is strategically positioned in the molecule to facilitate interactions with biological targets. This design principle aligns with the current trend in drug discovery towards molecules that exhibit high affinity and selectivity.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The hydroxylamine group, while reactive, also serves as a versatile handle for further functionalization. This characteristic makes it an invaluable building block for medicinal chemists aiming to develop new therapeutic agents. The ability to modify this compound at multiple sites allows for the exploration of diverse chemical space, increasing the likelihood of identifying novel drug candidates.
Recent studies have highlighted the importance of hydroxylamine derivatives in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine is believed to contribute to its unique pharmacological profile. The interaction between the morpholine ring and the hydroxylamine group may lead to enhanced binding affinity to target proteins, thereby improving therapeutic efficacy.
The synthesis of this compound involves sophisticated organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been instrumental in constructing the desired molecular framework. These synthetic strategies not only highlight the ingenuity of modern chemical research but also underscore the importance of innovation in drug development.
In terms of biological evaluation, O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine has been subjected to rigorous testing in various cell-based assays. Preliminary results indicate that it exhibits promising activity against certain disease-related targets. These findings are particularly encouraging given the growing demand for targeted therapies that can address specific pathological mechanisms. The compound's ability to modulate key signaling pathways makes it a candidate for further investigation in preclinical studies.
The integration of computational chemistry and molecular modeling has played a crucial role in understanding the mechanism of action of this compound. By leveraging high-performance computing resources, researchers have been able to predict how O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine interacts with biological targets at an atomic level. These insights are invaluable for guiding future modifications aimed at optimizing its pharmacological properties. The synergy between experimental and computational approaches has accelerated the pace of discovery in this field.
As research progresses, it is anticipated that O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine will find applications beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as a research tool in academic settings, where it can be employed to probe fundamental biological processes. Additionally, its potential as a scaffold for drug development underscores its significance in industrial applications.
The regulatory landscape surrounding new chemical entities like O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine is evolving rapidly. Regulatory agencies are increasingly focused on ensuring that new drugs are not only effective but also safe for human use. This has led to stricter guidelines on clinical trials and post-market surveillance. As such, companies developing this compound must adhere to stringent regulatory requirements to bring their products to market successfully.
In conclusion, O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to grow, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
1891567-59-1 (O-(2-{4-(morpholin-4-yl)methylphenyl}ethyl)hydroxylamine) Related Products
- 2228453-11-8(N-methyl-N-3-(1H-1,2,4-triazol-1-yl)propylhydroxylamine)
- 900004-45-7(5-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 1361736-37-9(2,2',3',6'-Tetrachlorobiphenyl-3-carboxylic acid amide)
- 403836-17-9(ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate)
- 879919-44-5(N-(3-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide)
- 74649-80-2(Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate)
- 2228450-39-1(3-(3-isoxazolylmethyl)-Piperidine)
- 622794-09-6(N-[(pyridin-3-yl)methyl][({5-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]carbothioamide)
- 1807042-60-9(1-Bromo-3-(2-(carboxy(hydroxy)methyl)phenyl)propan-2-one)
- 2172524-48-8(1-(benzyloxy)carbonyl-4-(dimethyl-1,2-oxazol-4-yl)pyrrolidine-3-carboxylic acid)



